molecular formula C14H12S B14405176 4-Methyl-4H-naphtho[1,2-b]thiopyran CAS No. 89647-56-3

4-Methyl-4H-naphtho[1,2-b]thiopyran

Cat. No.: B14405176
CAS No.: 89647-56-3
M. Wt: 212.31 g/mol
InChI Key: JFLKGWJNSDZIBV-UHFFFAOYSA-N
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Description

4-Methyl-4H-naphtho[1,2-b]thiopyran (CAS 6087-82-7) is a sulfur-containing heterocyclic compound featuring a fused naphthalene and thiopyran system. Its molecular formula is C₁₄H₁₄S, with a molecular weight of 214.33 g/mol . The thiopyran ring incorporates a sulfur atom, which differentiates it from oxygen-containing analogs like pyran derivatives. This compound is structurally characterized by a methyl group at the 4-position of the thiopyran ring, influencing its electronic and steric properties.

Properties

CAS No.

89647-56-3

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

4-methyl-4H-benzo[h]thiochromene

InChI

InChI=1S/C14H12S/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-10H,1H3

InChI Key

JFLKGWJNSDZIBV-UHFFFAOYSA-N

Canonical SMILES

CC1C=CSC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4H-naphtho[1,2-b]thiopyran typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of 4-Methyl-4H-naphtho[1,2-b]thiopyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-naphtho[1,2-b]thiopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the naphthopyran ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-Methyl-4H-naphtho[1,2-b]thiopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4H-naphtho[1,2-b]thiopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photoinduced ring-opening reactions to form merocyanine dyes, which exhibit unique optical properties. These reactions are often reversible, making the compound useful in applications like photochromic lenses and smart materials .

Comparison with Similar Compounds

Structural Analogs in the Naphtho-Thiopyran/Thiochroman Family

The following table compares 4-Methyl-4H-naphtho[1,2-b]thiopyran with structurally related thiochromans and thiopyrans:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
4-Methyl-4H-naphtho[1,2-b]thiopyran 6087-82-7 C₁₄H₁₄S 214.33 Methyl at 4-position Naphtho-fused thiopyran ring with sulfur atom
4,4-Dimethylthiochroman 66165-06-8 C₁₁H₁₄S 178.29 Two methyl groups at 4-position Benzo-fused thiochroman with enhanced lipophilicity
2H-1-Benzothiopyran, 3,4-dihydro-4-phenyl 80716-56-9 C₁₅H₁₄S 226.34 Phenyl at 4-position Benzothiopyran with aromatic substituent
2H-1-Benzothiopyran, 3,4-dihydro-4-(1-methylethyl) 697296-51-8 C₁₃H₁₈S 206.34 Isopropyl at 4-position Branched alkyl substituent for steric modulation

Key Observations :

  • Substituent Effects : The methyl group in 4-Methyl-4H-naphtho[1,2-b]thiopyran provides moderate steric hindrance compared to bulkier substituents like phenyl or isopropyl in related compounds .

Comparison with Oxygen-Containing Analogs

The replacement of sulfur with oxygen in the heterocyclic ring significantly alters physical and chemical properties:

Compound Name CAS Number Heteroatom Molecular Formula Molecular Weight (g/mol) Key Differences
4-Methyl-4H-naphtho[1,2-b]thiopyran 6087-82-7 S C₁₄H₁₄S 214.33 Higher molecular weight due to sulfur; enhanced polarizability
2-Methyl-4H-naphtho[1,2-b]pyran-4-one 54965-49-0 O C₁₄H₁₀O₂ 210.23 Oxygen atom reduces ring basicity; ketone group increases polarity

Key Observations :

  • Biological Relevance : Pyran-4-one derivatives (e.g., 2-Methyl-4H-naphtho[1,2-b]pyran-4-one) are often explored for fluorescence and drug sensitivity due to their electron-withdrawing ketone group .
  • Thermal Stability: Sulfur-containing compounds like 4-Methyl-4H-naphtho[1,2-b]thiopyran may exhibit higher thermal stability compared to oxygen analogs, as seen in benzothieno derivatives .

Pharmacological Potential of Related Compounds

  • Indeno[1,2-b]indole Derivatives: Compounds with fused naphtho/indole systems (e.g., 5a, IC₅₀ = 0.17 µM) show potent CK2 kinase inhibition, suggesting that sulfur-containing analogs like 4-Methyl-4H-naphtho[1,2-b]thiopyran could be candidates for kinase-targeted drug discovery .

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